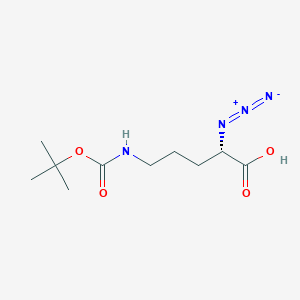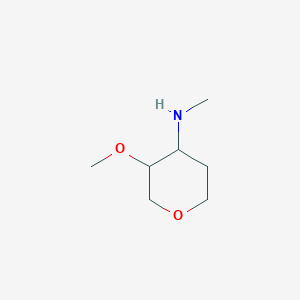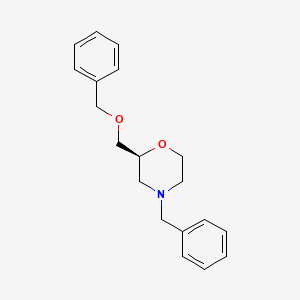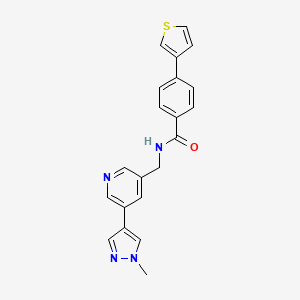
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt is a specialized chemical compound used primarily in scientific research. It is a derivative of L-ornithine, an amino acid, and features both azido and Boc (tert-butoxycarbonyl) protective groups. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt typically involves multiple steps. Initially, L-ornithine is protected with a Boc group to form Nalpha-Boc-L-ornithine. This intermediate is then subjected to azidation to introduce the azido group at the delta position. The final step involves the formation of the cyclohexylammonium salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is typically produced in bulk by specialized chemical companies and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of L-ornithine.
Reduction Reactions: The primary product is Nalpha-Boc-L-ornithine with an amine group at the delta position.
Deprotection Reactions: The major product is L-ornithine with free amine groups.
Scientific Research Applications
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and labeling.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are valuable in bioconjugation and molecular labeling. The azido group reacts with alkyne groups under copper-catalyzed conditions to form the triazole ring, facilitating the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- Nalpha-Boc-Ndelta-Azido-L-Lysine cyclohexylammonium salt
- Nalpha-Boc-Ndelta-Azido-L-Norleucine cyclohexylammonium salt
- Nalpha-Boc-Ndelta-Azido-L-Arginine cyclohexylammonium salt
Uniqueness
Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt is unique due to its specific combination of protective groups and the presence of the azido group at the delta position. This configuration allows for selective reactions and applications in various fields, making it a versatile tool in scientific research .
Properties
CAS No. |
1639198-67-6; 2301169-18-4 |
|---|---|
Molecular Formula |
C10H18N4O4 |
Molecular Weight |
258.278 |
IUPAC Name |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1 |
InChI Key |
DPHZPVOCMJNGEU-ZETCQYMHSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2678151.png)
![N-(4-butylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678152.png)
![1-benzyl-N-(3-fluoro-4-methoxyphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2678155.png)
![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol](/img/structure/B2678156.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2678158.png)
![3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2678160.png)

![2-(benzyloxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide](/img/structure/B2678164.png)

![7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2678167.png)
![Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2678169.png)
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2678173.png)
